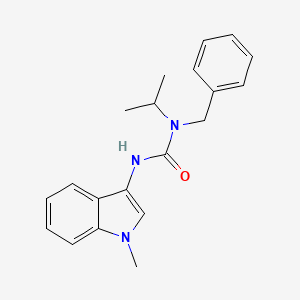

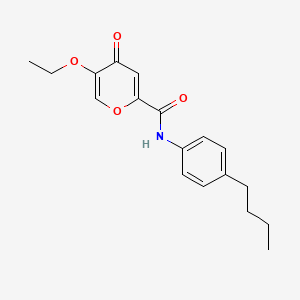

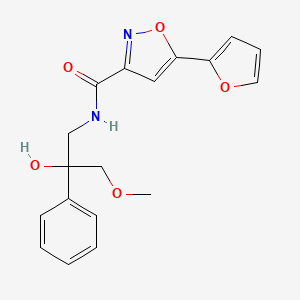

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclobutanone derivatives and related structures often involves cycloaddition reactions, cyclization, and functionalization strategies. For instance, the general synthesis approach for cyclobutanones from olefins and tertiary amides highlights the versatility and efficiency of creating cyclobutane derivatives (Schmit et al., 2003). Additionally, the synthesis of 1-methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane and other cyclobutane-containing scaffolds further demonstrates the diverse methodologies employed in the synthesis of complex cyclobutane derivatives (Dinçer et al., 2004; Illa et al., 2019).

Molecular Structure Analysis

Cyclobutane derivatives exhibit a range of molecular structures, often characterized by their ring puckering and the spatial arrangement of substituent groups. The molecular structure of cyclobutane derivatives, such as 1-methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, reveals a puckered cyclobutane ring and cis-positioned substituent groups, which are crucial for understanding their chemical behavior and reactivity (Dinçer et al., 2004).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, including cycloaddition, amination, and others. For example, reactions of chlorosulfanyl derivatives of cyclobutanones with different nucleophiles showcase the reactivity of cyclobutane derivatives towards substitution and rearrangement reactions (Majchrzak et al., 2006). Such reactions are instrumental in further functionalizing cyclobutane derivatives for various applications.

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride has notable applications in synthesis and medicinal chemistry. For instance, its analog, a protected α-aminocyclobutanone, has been synthesized as a modular synthon for creating cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This suggests its potential role in designing enzyme inhibitors (Mohammad et al., 2020).

Biomedical Applications

Cyclobutane-containing scaffolds, which include derivatives similar to this compound, have been developed for potential use as surfactants, gelators, and metal cation ligands in biomedical fields (Illa et al., 2019).

Diastereo- and Enantioselective Synthesis

The compound is also significant in the synthesis of biologically active structures. Diastereo- and enantioselective synthesis methods have been developed to produce polysubstituted aminocyclobutanes, which are crucial in various biological compounds (Feng et al., 2019).

Anticancer Research

In the context of anticancer research, related cyclobutane derivatives have been explored. Mixed-NH3/amine platinum (II) complexes featuring cyclobutane moieties have shown promising results in selectively inducing apoptosis of cancer cells, highlighting the potential of cyclobutane derivatives in cancer therapy (Liu et al., 2013).

Fragment-Based Drug Discovery

The cyclobutane moiety, a structural feature of this compound, is identified as an underrepresented yet attractive scaffold in fragment-based drug discovery (FBDD). Its incorporation into drug design can potentially lead to novel therapeutics (Hamilton et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOPNXDHCKDGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)COC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)

![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)

![2-({4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-phenylacetamide](/img/structure/B2494310.png)

![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)